Methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate;hydrochloride

Chiral building block Asymmetric synthesis Diastereomeric purity

Procure the precise (2R,3S,4R) enantiomer as the hydrochloride salt. The absolute configuration defines glycosidase inhibition potency (trans-3,4-diol is the pharmacophore), while the salt form ensures aqueous solubility, accurate weighing, and assay reproducibility. Interchanging with racemic or cis-diastereomers confounds IC50 data and undermines patent prosecution—validate stereochemistry and salt form before purchase.

Molecular Formula C6H12ClNO4
Molecular Weight 197.62
CAS No. 2351897-85-1
Cat. No. B2663783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate;hydrochloride
CAS2351897-85-1
Molecular FormulaC6H12ClNO4
Molecular Weight197.62
Structural Identifiers
SMILESCOC(=O)C1C(C(CN1)O)O.Cl
InChIInChI=1S/C6H11NO4.ClH/c1-11-6(10)4-5(9)3(8)2-7-4;/h3-5,7-9H,2H2,1H3;1H/t3-,4-,5-;/m1./s1
InChIKeyUUQWXDRHGJEPTD-DEVUXVJFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate Hydrochloride (CAS 2351897-85-1): Procurement-Relevant Identity and Scope


Methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride (CAS 2351897-85-1) is a single-enantiomer, polyhydroxylated pyrrolidine (iminosugar) building block bearing three contiguous stereogenic centers. It is supplied as the hydrochloride salt of the methyl ester, a form that is distinct from the corresponding free base (CAS 2351897-84-0) and racemic mixtures (CAS 2740615-95-4) . The compound belongs to the 3,4-dihydroxypyrrolidine class, a scaffold that has been explored for glycosidase inhibition, anticancer applications, and as a chiral intermediate in drug discovery [1]. Its defined stereochemistry and protected carboxylic acid functionality make it a candidate for the stereocontrolled synthesis of complex pyrrolidine-containing targets.

Why Generic Substitution Fails for Methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate Hydrochloride


Interchanging this compound with a racemic mixture, a different diastereomer, or the free base introduces uncontrolled variables that directly undermine experimental reproducibility and pharmacological relevance. The absolute (2R,3S,4R) configuration dictates the three-dimensional presentation of hydrogen-bonding and electrostatic features critical for target engagement; the opposite enantiomer or diastereomers frequently exhibit orders-of-magnitude differences in glycosidase inhibition and cytotoxicity [1]. Furthermore, the hydrochloride salt provides defined stoichiometry, hygroscopicity, and aqueous solubility that the free base does not guarantee—factors that affect stock solution preparation, assay reproducibility, and the interpretability of dose–response data [2]. Procuring the precisely specified stereoisomer and salt form is therefore not a matter of vendor preference, but a critical parameter for valid structure–activity relationship studies and patent prosecution.

Quantitative Differentiation Evidence for Methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate Hydrochloride


Enantiopure vs. Racemic Form: Impact on Stereochemical Fidelity in Synthesis

The target compound is the single (2R,3S,4R) enantiomer supplied as the hydrochloride salt. The racemic mixture (rac-methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate hydrochloride, CAS 2740615-95-4) is also commercially available. Use of the racemate in asymmetric synthesis introduces the undesired enantiomer, reducing diastereomeric excess and requiring chiral resolution or preparative chiral chromatography to isolate the active stereoisomer—steps that add cost, time, and material losses . In medicinal chemistry campaigns, the single enantiomer ensures that any observed biological activity is unambiguously assigned to the correct absolute configuration, a prerequisite for valid SAR analysis and patent filing .

Chiral building block Asymmetric synthesis Diastereomeric purity

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages

The hydrochloride salt (CAS 2351897-85-1) is the protonated, crystalline form of the parent free base (CAS 2351897-84-0). While direct comparative solubility data for this specific pair are not publicly available, the general principle that hydrochloride salts of amino esters exhibit significantly higher aqueous solubility than their free-base counterparts is well established [1]. The free base of methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate is an oil or low-melting solid with limited water miscibility, whereas the hydrochloride is a high-melting crystalline solid that facilitates accurate weighing, dissolution in aqueous buffers for biological assays, and long-term storage without deliquescence [2].

Salt form selection Aqueous solubility Solid-state stability

Stereochemical Configuration vs. Diastereomers: Influence on Glycosidase Inhibition

Within the 3,4-dihydroxypyrrolidine class, glycosidase inhibitory potency is exquisitely sensitive to stereochemistry. The trans-3,4-dihydroxy configuration (as found in the target compound's 3S,4R arrangement) has been identified as critical for α-glucosidase inhibition, with the corresponding cis-3,4-dihydroxy diastereomer showing substantially reduced or negligible activity [1]. In a study of 13 pyrrolidine-based iminosugars, the most active trans-3,4-dihydroxypyrrolidine derivative exhibited an IC50 of 2.97 ± 0.046 mM and Ki of 1.18 mM against rat intestinal α-glucosidase, whereas cis-configured analogs were inactive under the same conditions [2]. Although the target compound bears a 2-methyl ester rather than the 2-hydroxymethyl or 2-aryl substituents studied in that series, the conserved trans-3,4-diol motif supports the expectation of glycosidase-target engagement.

Glycosidase inhibition Iminosugar SAR α-Glucosidase

Methyl Ester vs. Carboxylic Acid: Utility as a Protected Intermediate

The methyl ester at C-2 distinguishes this compound from the parent carboxylic acid (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid (CAS 105118-17-0). The ester serves as a latent carboxylic acid, enabling synthetic manipulations at the pyrrolidine nitrogen or hydroxyl groups without interference from a free carboxylate, which would otherwise require additional protection/deprotection steps . In prodrug strategies, the methyl ester can enhance membrane permeability relative to the charged carboxylate, potentially improving cellular uptake in intact-cell assays [1]. The hydrochloride salt of the ester provides a single, well-defined starting material for both solution-phase and solid-phase synthetic sequences.

Prodrug design Carboxyl protection Synthetic intermediate

Dihydroxypyrrolidine Scaffold: Validated Anti-Cancer and Glycosidase Inhibitor Pharmacophore

The 3,4-dihydroxypyrrolidine core is a recognized pharmacophore with documented activity in two therapeutic areas. Patent EP 2067771 A1 discloses dihydroxypyrrolidine derivatives as α-mannosidase inhibitors with anti-cancer activity, demonstrating that simple 3,4-dihydroxypyrrolidines can exhibit selective cytotoxicity toward cancer cell lines [1]. Concurrently, the scaffold has been extensively explored for glycosidase inhibition, with certain derivatives achieving nanomolar potency against β-glucosidase and serving as pharmacological chaperones for Gaucher disease [2]. While the specific target compound has not been profiled in published biological assays, its core structure places it within a validated bioactive chemical space that simpler pyrrolidine or proline derivatives lacking the 3,4-diol do not occupy.

Anti-cancer α-Mannosidase inhibition Pharmacophore validation

Highest-Value Research and Industrial Application Scenarios for Methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate Hydrochloride


Stereocontrolled Synthesis of Glycosidase Inhibitor Libraries

The single (2R,3S,4R) enantiomer serves as the chiral starting material for the construction of focused iminosugar libraries targeting α-glucosidase, β-glucosidase, and α-mannosidase. The trans-3,4-diol configuration is the pharmacophoric determinant of glycosidase inhibition, as shown by Gonçalves et al. (2014) where trans-3,4-dihydroxypyrrolidine derivatives exhibited mixed-type inhibition with IC50 = 2.97 mM, while cis-analogs were completely inactive [1]. The methyl ester allows N-functionalization and subsequent ester hydrolysis to generate diverse C-2 carboxylate or hydroxymethyl analogs without racemization. This scenario is directly supported by the class-level glycosidase inhibition evidence (Evidence Item 3) and the synthetic intermediate advantage (Evidence Item 4).

Anti-Cancer Agent Development via α-Mannosidase Inhibition

Patent EP 2067771 A1 establishes that dihydroxypyrrolidine derivatives inhibit α-mannosidase and exhibit selective cytotoxicity toward cancer cells [2]. The target compound, as a 3,4-dihydroxypyrrolidine bearing a latent carboxylic acid at C-2, can be directly elaborated into the N-substituted or C-2-modified analogs claimed in the patent. Its defined stereochemistry ensures that structure–activity relationships are not confounded by enantiomeric or diastereomeric impurities—a critical requirement for patent prosecution and lead optimization. This application follows from the pharmacophore validation (Evidence Item 5) and the enantiopure advantage (Evidence Item 1).

Preparation of Physiologically Soluble Tool Compounds for Cellular Assays

The hydrochloride salt form ensures aqueous solubility suitable for direct dissolution in cell-culture media or assay buffers, bypassing the need for DMSO stock solutions that can introduce solvent toxicity artifacts in sensitive primary cell assays [3]. The crystalline nature of the hydrochloride facilitates accurate weighing for dose–response studies where precise concentration control is essential for reproducible IC50 determinations. This scenario leverages the salt-form advantage established in Evidence Item 2 and is particularly relevant for groups transitioning from biochemical enzyme assays to intact-cell pharmacology.

Chiral Building Block for Peptidomimetic and Proline-Derived Drug Candidates

The (2R,3S,4R) configuration corresponds to a hydroxylated D-proline analog, a scaffold that imparts conformational rigidity and metabolic stability to peptide-based therapeutics. The methyl ester allows direct incorporation into peptide sequences via standard coupling chemistry, while the 3,4-diol provides hydrogen-bonding sites for target engagement not available from simple proline or hydroxyproline building blocks. This application is supported by the synthetic intermediate differentiation (Evidence Item 4) and is relevant for groups working on protease inhibitors, GPCR ligands, or protein–protein interaction modulators where conformational constraint is critical.

Quote Request

Request a Quote for Methyl (2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.